3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
Overview
Description
3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a tert-butyl group at the 3-position, a 2-methylphenyl group at the 1-position, and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.
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Step 1: Preparation of Hydrazine Derivative
- React 2-methylphenylhydrazine with tert-butyl acetoacetate in the presence of a suitable acid catalyst to form the corresponding hydrazone intermediate.
- Reaction conditions: Reflux in ethanol with a catalytic amount of acetic acid.
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Step 2: Cyclization to Form Pyrazole Ring
- The hydrazone intermediate undergoes cyclization in the presence of a base such as sodium ethoxide to form the pyrazole ring.
- Reaction conditions: Reflux in ethanol with sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine
- 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
- 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Uniqueness
3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the tert-butyl group at the 3-position and the 2-methylphenyl group at the 1-position can enhance its stability and selectivity towards certain molecular targets compared to other similar compounds.
Properties
IUPAC Name |
5-tert-butyl-2-(2-methylphenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-7-5-6-8-11(10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMGAKOWUHTEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354374 | |
Record name | 3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337533-96-7 | |
Record name | 3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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